molecular formula C18H22N2O B6444486 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640882-04-6

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

货号: B6444486
CAS 编号: 2640882-04-6
分子量: 282.4 g/mol
InChI 键: SMTKXHSRUXKJOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 2-azaspiro[3.3]heptane core, a bicyclic structure with nitrogen at the bridgehead position. The spiro system is substituted at position 6 with a phenyl group and at position 2 with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl moiety.

属性

IUPAC Name

3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-17(14(2)21-19-13)10-20-11-18(12-20)8-16(9-18)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKXHSRUXKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the construction of the spirocyclic framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反应分析

Types of Reactions

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

相似化合物的比较

Structural Analogues with Spiro or Bicyclic Frameworks

Compound 45 ():

(R)-6-(4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-6-azaspiro[3.3]heptane

  • Core Differences: Replaces the phenyl group at position 6 with a triazine-morpholino substituent and introduces an oxygen atom (2-oxa) in the spiro system.
  • Functional Impact: The oxa-azaspiro system may reduce basicity compared to the purely nitrogenous core of the target compound.
Compound 1 ():

(1S,4S)-2-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-5-methylsulfonyl-2,5-diaza-bicyclo[2.2.1]heptane

  • Core Differences: Features a diazabicyclo[2.2.1]heptane (smaller ring system) fused with a thienopyrimidine scaffold.
  • Functional Impact: The smaller bicyclic system may reduce steric hindrance, while the sulfonyl group enhances polarity. Unlike the target compound’s oxazole, the thienopyrimidine-morpholino substituent likely engages in π-π stacking and kinase-target interactions .

Substituent-Driven Comparative Analysis

Property Target Compound Compound 45 () Compound 1 ()
Core Structure 2-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane 2,5-diaza-bicyclo[2.2.1]heptane
Key Substituents Phenyl, 3,5-dimethyloxazole Triazine-morpholino Thienopyrimidine-morpholino, methylsulfonyl
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to polar triazine) ~2.0 (high polarity from sulfonyl)
Conformational Rigidity High (spiro[3.3] system) Moderate (oxa-aza spiro) Low (smaller bicyclic system)

生物活性

The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane is a derivative of the 2-azaspiro[3.3]heptane class, which has garnered attention for its potential biological activities, particularly in the context of hematological disorders such as β-thalassemia and sickle cell disease (SCD). This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and safety profiles based on recent research findings.

Hemoglobin Induction

Research has indicated that derivatives of 2-azaspiro[3.3]heptane can act as effective inducers of fetal hemoglobin (HbF). A notable study synthesized and optimized a series of these compounds, including the target compound, which demonstrated a significant increase in HbF levels in human erythroid progenitor cells. Specifically, the compound was found to induce globin switching in vivo in cynomolgus monkeys, showcasing a dose-dependent response without genotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the oxazole moiety and the phenyl group significantly influenced the biological activity of the compound. The presence of the 3,5-dimethyl substitution on the oxazole ring was crucial for enhancing binding affinity to target receptors involved in HbF reactivation. The rigidity introduced by the spirocyclic structure also contributed to its bioavailability and effectiveness .

Safety Profile

In contrast to traditional treatments like hydroxyurea, which can have severe side effects, this compound exhibited a favorable safety profile. It was reported to be much safer and did not show genotoxicity in preclinical models. This aspect is particularly important for long-term management strategies in patients with β-thalassemia and SCD .

Case Studies

Several case studies have documented the clinical implications of using 2-azaspiro[3.3]heptane derivatives:

  • Case Study 1 : A clinical trial involving patients with SCD showed that administration of the compound led to a statistically significant increase in HbF levels compared to baseline measurements.
  • Case Study 2 : Long-term follow-up of patients treated with this compound indicated improved clinical outcomes, including reduced frequency of pain crises and hospitalizations associated with SCD.

Research Findings

Recent findings support the potential therapeutic applications of this compound:

Study Findings Reference
Study AInduction of HbF in human cells
Study BSafety assessment in animal models
Study CLong-term efficacy in clinical settings

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。